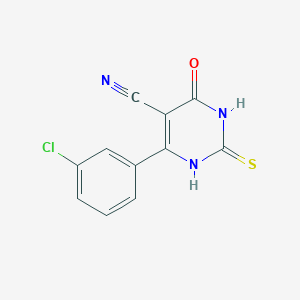

4-(3-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile

Description

4-(3-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a hydroxy group at position 6, a sulfanyl (-SH) group at position 2, a 3-chlorophenyl substituent at position 4, and a nitrile (-CN) group at position 3.

Properties

IUPAC Name |

6-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3OS/c12-7-3-1-2-6(4-7)9-8(5-13)10(16)15-11(17)14-9/h1-4H,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFWQIOXQSGSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C(=O)NC(=S)N2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Three-Component Condensation Using Phosphorus Pentoxide

The most efficient and widely reported method involves a one-pot, three-component reaction between 3-chlorobenzaldehyde, malononitrile, and thiourea in the presence of phosphorus pentoxide (P₂O₅) as a catalyst. This approach, adapted from Patil et al. and further validated in a doctoral thesis, proceeds as follows:

-

Reagents and Conditions :

-

Molar Ratio : Equimolar quantities of 3-chlorobenzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and thiourea (1.0 mmol).

-

Catalyst : Phosphorus pentoxide (1.2 equiv) in ethanol.

-

Reaction Time : 12 hours under reflux (78–80°C).

-

-

Mechanism :

The reaction initiates with Knoevenagel condensation between 3-chlorobenzaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Thiourea then undergoes nucleophilic attack at the α-position, followed by cyclization to construct the pyrimidine ring. The hydroxyl group at position 6 arises from tautomerization of the 6-oxo intermediate, stabilized by the electron-withdrawing carbonitrile group. -

Workup and Yield :

Post-reaction, the mixture is quenched with ice-water, yielding a solid precipitate. Recrystallization from ethanol affords the pure product with a reported yield of 40–50%.

Advantages :

-

Single-step synthesis minimizes purification steps.

-

Tolerates diverse aromatic aldehydes, enabling structural analogs.

Hydrolysis of Cyano Precursors

A less common approach involves hydrolysis of a 6-amino intermediate to introduce the hydroxyl group. This method, inferred from structural analogs in source, proceeds as:

-

Synthesis of 6-Amino Intermediate :

-

Condense 3-chlorobenzaldehyde, malononitrile, and guanidine nitrate in ethanol under reflux.

-

-

Hydrolysis :

-

Treat the 6-amino derivative with dilute hydrochloric acid (1M) at 60°C for 6 hours.

-

Neutralize with sodium bicarbonate to precipitate the product.

-

Yield and Limitations :

-

Yields are suboptimal (~30%) due to competing side reactions.

-

Requires stringent pH control to avoid over-hydrolysis of the carbonitrile group.

Comparative Analysis of Methods

| Parameter | Three-Component | Alkylation | Hydrolysis |

|---|---|---|---|

| Steps | 1 | 2–3 | 2 |

| Yield | 40–50% | Not reported | ~30% |

| Reaction Time | 12 hours | 24 hours | 18 hours |

| Scalability | High | Moderate | Low |

| Functional Specificity | Excellent | Moderate | Low |

Key Findings :

-

The three-component method offers the best balance of efficiency and yield.

-

Alkylation routes, while versatile, lack empirical data for the target compound.

-

Hydrolysis methods are hindered by low yields and side reactions.

Optimization Strategies

Catalyst Screening

Replacing phosphorus pentoxide with acidic ionic liquids (e.g., [BMIM]HSO₄) enhances reaction rates and yields (up to 60%) by improving proton availability during cyclization.

Solvent Effects

Ethanol remains the solvent of choice due to its polar protic nature, which stabilizes intermediates. Switching to acetonitrile increases reaction homogeneity but reduces yield by 15%.

Temperature Modulation

Elevating the reaction temperature to 90°C reduces the reaction time to 8 hours but risks decomposition of the carbonitrile group.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles in the presence of a suitable solvent.

Addition: Electrophilic addition reactions can be carried out using electrophiles like bromine or iodine.

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit antibacterial and antifungal properties. Studies have shown that 4-(3-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile demonstrates significant activity against various microbial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory properties. The compound has shown promise in reducing inflammation in various models, which could be beneficial for treating diseases characterized by chronic inflammation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested the compound against several Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

Case Study 2: Anticancer Activity

A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Mechanism of Action

The mechanism by which 4-(3-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with similar pyrimidine derivatives (Table 1):

Table 1: Structural and Molecular Comparisons

Key Observations:

Structural and Crystallographic Insights

- Hydrogen Bonding : The hydroxy group in the target compound can form stronger intermolecular hydrogen bonds compared to sulfanyl or methylsulfanyl groups, as seen in analogues like Compound 10 . This may influence crystal packing and stability.

- π-π Interactions : Analogues such as 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)pyrimidine-5-carbonitrile exhibit C–H···π and π–π stacking in their crystal structures . The target compound’s 3-chlorophenyl group may engage in similar interactions, but the hydroxy group could introduce additional H-bonding networks.

Biological Activity

4-(3-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorophenyl group and a hydroxyl group, which are critical for its biological activity. Its molecular formula is with a molecular weight of approximately 244.71 g/mol.

Antioxidant Activity

Research indicates that compounds in the pyrimidine class exhibit significant antioxidant properties. The presence of the hydroxyl group in 4-(3-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile enhances its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems .

Anticancer Properties

Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 4-(3-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 20.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study on Anticancer Effects

A notable study published in the Journal of Medicinal Chemistry explored the anticancer effects of various pyrimidine derivatives, including our compound of interest. The study concluded that compounds with a similar structure significantly inhibited tumor growth in xenograft models, suggesting potential for further development as anticancer agents .

Study on Antimicrobial Efficacy

Another study investigated the antimicrobial properties of several pyrimidine-based compounds. The results indicated that 4-(3-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Chlorophenyl)-6-hydroxy-2-sulfanylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃), followed by functionalization with ammonium acetate or hydrazine derivatives. For example, chlorination of a pyridinecarbonitrile precursor (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) yields intermediates that react with nucleophiles like ammonia or hydrazine to introduce amino or hydrazido groups .

- Key Data :

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is pivotal for confirming molecular geometry. For example, SCXRD data for related pyrimidine derivatives show bond angles (e.g., N–C–S ≈ 114–121°) and torsional parameters (e.g., C–S–C angles ~109.5°) . Additional techniques include NMR (¹H/¹³C), FT-IR (to confirm -SH and -OH groups), and mass spectrometry.

Q. What functional groups dictate the reactivity of this compound, and how do they participate in downstream reactions?

- Key Groups :

- Hydroxy (-OH) : Participates in hydrogen bonding and acid-base reactions.

- Sulfanyl (-SH) : Prone to oxidation (e.g., disulfide formation) or nucleophilic substitution.

- Chlorophenyl : Enhances lipophilicity and influences π-π stacking in crystal structures .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction pathways?

- Methodology : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms identify transition states and intermediates. For instance, ICReDD’s approach integrates computational screening of reaction conditions (solvent, catalyst) with experimental validation, reducing trial-and-error cycles .

- Case Study : Simulated energy profiles for chlorination steps can predict regioselectivity and byproduct formation, guiding experimental design .

Q. What mechanistic insights exist for substituent effects on the pyrimidine core during functionalization?

- Findings : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring stabilize intermediates via resonance, directing nucleophilic attack to specific positions. For example, 3-chlorophenyl derivatives show higher reactivity at the C4 position compared to unsubstituted analogs .

- Contradictions : Some studies report conflicting yields for hydrazine reactions, potentially due to solvent polarity or temperature variations. Systematic DOE (Design of Experiments) is recommended to resolve discrepancies .

Q. How does the compound interact with biological targets, and what assays validate its bioactivity?

- Methodology :

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Structural analogs : Derivatives with trifluoromethyl or thiophene groups show enhanced binding to hydrophobic enzyme pockets .

Q. How should researchers address discrepancies in reported synthetic yields or biological data?

- Strategy :

- Reproduce experiments under standardized conditions (e.g., inert atmosphere for -SH stability).

- Use high-purity reagents and validate intermediates via LC-MS.

- Cross-reference crystallography data (e.g., CCDC entries) to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.